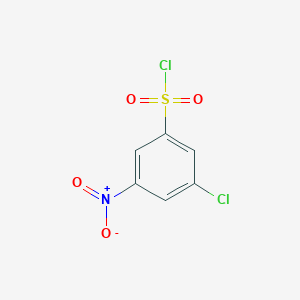

3-Chloro-5-nitrobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYILGLSXXCOVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Chloro 5 Nitrobenzenesulfonyl Chloride

Direct Sulfochlorination Strategies

Direct sulfochlorination involves the introduction of the sulfonyl chloride group (–SO₂Cl) onto the aromatic ring of 1-chloro-3-nitrobenzene (B92001) in a single conceptual stage. This approach is favored for its atom economy and potentially streamlined processing.

Electrophilic Aromatic Substitution with Chlorosulfonic Acid

The primary method for synthesizing 3-Chloro-5-nitrobenzenesulfonyl chloride is through the electrophilic aromatic substitution (EAS) reaction of 1-chloro-3-nitrobenzene with chlorosulfonic acid. libretexts.org In this reaction, chlorosulfonic acid acts as the source of the electrophile. The existing substituents on the benzene (B151609) ring—the chloro and nitro groups—are both deactivating and direct incoming electrophiles to the meta-position. chegg.com Since these groups are in a meta-relationship (positions 1 and 3), the incoming sulfonyl group is directed to the C-5 position, which is meta to both existing groups, yielding the desired product. The reaction proceeds via the formation of a resonance-stabilized intermediate known as a sigma complex or benzenium ion. libretexts.org

The efficiency and yield of the sulfochlorination reaction are highly dependent on carefully controlled conditions, particularly temperature and the molar ratio of the reactants. google.com High temperatures are typically required to overcome the deactivating effect of the nitro and chloro groups. semanticscholar.org However, excessively high temperatures can lead to decomposition and the formation of by-products. google.com

The stoichiometry of chlorosulfonic acid to the substrate is also a critical parameter. A significant excess of chlorosulfonic acid is generally used to drive the reaction to completion. google.com Research on analogous compounds, such as the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene (B124822), provides a model for optimization. In these cases, yields of 95% to 98% have been achieved. google.com

Below is a table summarizing typical optimized conditions for the sulfochlorination of a deactivated nitro-aromatic compound, which serves as a model for the synthesis of this compound.

| Parameter | Optimized Value/Range | Rationale & Findings |

| Temperature | 90°C to 120°C (Initial Reaction) google.com | Sufficient thermal energy is needed to facilitate electrophilic attack on the deactivated aromatic ring. Temperatures around 110-115°C are often preferred. google.com |

| Stoichiometry | 3.0 to 10.0 mol of chlorosulfonic acid per mol of substrate google.com | An excess of the sulfonating agent is necessary to ensure complete conversion of the starting material. A molar ratio of approximately 4.0 to 4.6 is often found to be particularly effective. google.com |

| Reaction Time | 2 to 4 hours | Extended reaction times are often required to ensure the reaction proceeds to completion. google.comprepchem.com |

This data is based on optimized procedures for structurally similar nitro-aromatic compounds and serves as a guiding framework.

Synthesis from Precursor Sulfonic Acids

An alternative to direct sulfochlorination is a two-step process that begins with the synthesis of 3-chloro-5-nitrobenzenesulfonic acid, which is then converted to the target sulfonyl chloride. This route allows for the purification of the intermediate sulfonic acid, which can be advantageous in some manufacturing contexts.

Chlorination with Thionyl Chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. For this specific compound, 3-chloro-5-nitrobenzenesulfonic acid is reacted with a chlorinating agent, most commonly thionyl chloride. google.comgoogle.com This reaction can also be carried out using other agents like phosphorus pentachloride. orgsyn.org The reaction is typically performed by heating the sulfonic acid with an excess of thionyl chloride, often in the presence of oleum. google.comgoogle.com

The reaction conditions for this chlorination step are detailed in the following table, based on procedures for similar chloronitrobenzenesulfonic acids.

| Parameter | Value/Range | Rationale & Findings |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | A common and effective reagent for converting sulfonic acids to sulfonyl chlorides. google.comgoogle.com |

| Stoichiometry | 2 to 10 mol of thionyl chloride per mol of sulfonic acid google.com | An excess of the chlorinating agent ensures complete conversion. A preferred range is often 3 to 5 moles. google.com |

| Temperature | 40°C to 120°C google.com | The reaction is initiated at a lower temperature (45-50°C) during the addition of thionyl chloride, then heated to a higher temperature (e.g., 100°C) to complete the reaction. google.com |

| Reaction Time | ~2-3 hours | The reaction mixture is typically held at the elevated temperature for several hours to ensure all the sulfonic acid has reacted. google.com |

This data is based on established procedures for the chlorination of structurally similar chloronitrobenzenesulfonic acids.

Reaction Mechanisms and Pathways of 3 Chloro 5 Nitrobenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) in 3-chloro-5-nitrobenzenesulfonyl chloride is a potent electrophilic center. This reactivity stems from the significant polarization of the sulfur-chlorine and sulfur-oxygen bonds. The high electronegativity of the oxygen and chlorine atoms withdraws electron density from the central sulfur atom, rendering it highly electron-deficient and susceptible to attack by nucleophiles. This inherent electrophilicity is the driving force behind its characteristic reactions, primarily nucleophilic acyl substitution. wikipedia.orgopenstax.org

The presence of a nitro group on the benzene (B151609) ring further enhances the electrophilic character of the sulfonyl chloride. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but increases the reactivity of the sulfonyl chloride moiety toward nucleophiles. libretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of this compound. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. openstax.orgmasterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. openstax.org

Formation of Sulfonamides with Amines

One of the most significant applications of this compound is its reaction with primary and secondary amines to form sulfonamides. wikipedia.orgthieme-connect.comekb.egcbijournal.com This reaction is a cornerstone of medicinal chemistry and organic synthesis. ekb.eg The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

For instance, 5-chloro-2-nitrobenzenesulfonyl chloride undergoes an ammonolysis reaction with ammonia water in a polar solvent like water or dichloromethane to yield 5-chloro-2-nitrobenzenesulfonamide. google.com

Kinetic Studies of Arylsulfonylation Reactions

Kinetic studies of the arylsulfonylation of benzhydrazide with 3-nitrobenzenesulfonyl chloride in various aqueous-organic solvent mixtures (water-2-propanol, water-dioxane, water-tetrahydrofuran, and water-acetonitrile) have been conducted. researchgate.net These studies provide insights into the solvent effects on the reaction rates and help optimize conditions for synthesis. researchgate.net It was found that the arylsulfonation product could be obtained in nearly theoretical yield in water-dioxane, water-acetonitrile, and water-tetrahydrofuran mixtures containing more than 30% water by weight. researchgate.net

Influence of Substituent Effects on Reactivity (e.g., Nitro Group)

The substituents on the benzene ring significantly influence the reactivity of the benzenesulfonyl chloride. The nitro group, being a powerful electron-withdrawing group, enhances the electrophilicity of the sulfonyl chloride. libretexts.org This increased electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides have shown that the position of the nitro group affects the electron transfer mechanism. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, the reduction proceeds through a stepwise mechanism involving a radical anion intermediate. cdnsciencepub.com This is in contrast to other isomers where different mechanisms may operate. cdnsciencepub.com The presence of the nitro group also influences the formation of side products, such as diaryl disulfones, in electrochemical reduction reactions. cdnsciencepub.com

Interactive Data Table: Reactivity of Substituted Benzenesulfonyl Chlorides

| Substituent | Position | Effect on Reactivity |

| Nitro (NO₂) | meta | Activating (towards nucleophilic attack) |

| Chloro (Cl) | meta | Deactivating (towards electrophilic attack) |

Formation of Sulfonate Esters with Alcohols

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols in the presence of a base (like pyridine) to yield sulfonate esters. wikipedia.orgyoutube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. youtube.comyoutube.com This reaction is crucial for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The formation of sulfonate esters proceeds with retention of the alcohol's stereochemistry because the reaction occurs at the oxygen atom, not the carbon. youtube.com

The general mechanism involves the nucleophilic attack of the alcohol on the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base to give the final sulfonate ester. youtube.comyoutube.com

Cross-Coupling Reactions

While less common than nucleophilic substitution reactions, sulfonyl chlorides can participate in certain cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.orgokstate.edu Although specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of aryl sulfonyl chlorides suggests potential for such transformations. For example, palladium-catalyzed cross-coupling reactions of 3,4-dichloro-1,2,5-thiadiazole have been reported under Stille and Suzuki conditions. researchgate.net This indicates that the chloro- and sulfonyl- groups can be suitable partners in such reactions.

Potential in Suzuki-Miyaura Reactions and Related Carbon-Carbon Bond Formations

While direct studies on this compound in Suzuki-Miyaura coupling are not extensively documented, its potential can be inferred from the reactivity of its constituent functional groups. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. mdpi.comresearchgate.net The versatility of this reaction has led to explorations of alternative electrophilic partners beyond traditional organic halides. mdpi.com

Two key functionalities of this compound are relevant here: the sulfonyl chloride group and the nitroarene moiety.

As an Arylsulfonyl Chloride: Arylsulfonyl chlorides have been successfully employed as electrophiles in desulfinative Suzuki-Miyaura cross-coupling reactions. In these reactions, the C–S bond of the sulfonyl chloride is cleaved, and the sulfonyl group is displaced to form a biaryl product. The reactivity of the sulfonyl chloride group in such palladium-catalyzed reactions is established, suggesting that the sulfonyl chloride moiety of this compound could potentially serve as a coupling site.

As a Nitroarene: More recently, nitroarenes have emerged as viable electrophilic partners in Suzuki-Miyaura reactions. acs.orgorganic-chemistry.org This novel approach involves the palladium-catalyzed cleavage of the C–NO₂ bond. acs.orgorganic-chemistry.org The reaction requires specific conditions, often employing bulky biarylphosphine ligands like BrettPhos, to facilitate the oxidative addition of the nitroarene to the palladium center. mdpi.comacs.org The mechanism is believed to proceed through the formation of an η²-arene palladium complex, leading to the cleavage of the C(sp²)–NO₂ bond. mdpi.com Given that this compound is a nitroarene, it has the potential to participate in this type of C-C bond formation, where the nitro group would be replaced by the aryl group from the boronic acid.

The presence of multiple potential reactive sites (C–Cl, C–NO₂, and S–Cl bonds) on this compound presents a challenge of selectivity. The specific reaction conditions, including the choice of catalyst, ligand, and base, would be crucial in determining which bond participates in the coupling reaction.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound has been investigated as part of a broader study on nitro-substituted benzenesulfonyl chlorides. cdnsciencepub.comresearchgate.net These studies reveal that the position of the nitro substituent on the phenyl ring profoundly influences the electron transfer mechanism. cdnsciencepub.comresearchgate.net For this compound (referred to as the 3-nitro isomer in the studies), the reduction process is distinct from its ortho- and para-substituted counterparts. cdnsciencepub.com

Stepwise vs. Concerted Dissociative Electron Transfer

The initial electron transfer to an arylsulfonyl chloride can lead to the cleavage of the S–Cl bond through two primary mechanisms: a stepwise pathway or a concerted pathway.

Stepwise Mechanism: In the case of this compound, the electrochemical reduction proceeds via a stepwise mechanism . cdnsciencepub.comresearchgate.net This process involves an initial electron transfer to the molecule to form a distinct radical anion intermediate. This intermediate is stable enough to exist for a short time before it undergoes decomposition, which involves the cleavage of the sulfur-chlorine bond.

Concerted ("Sticky") Dissociative Mechanism: In contrast, the ortho- and para-nitro isomers undergo a concerted dissociative electron transfer . cdnsciencepub.comresearchgate.net In this pathway, the addition of the electron and the breaking of the S–Cl bond occur simultaneously. This is sometimes referred to as a "sticky" dissociative mechanism because even though the bond breaks, the resulting arylsulfinyl radical and chloride anion show strong interactions. cdnsciencepub.com

The preference for the stepwise mechanism in the 3-nitro isomer is attributed to the lack of effective overlap between the π* orbital of the nitroaromatic system and the σ* orbital of the S–Cl bond. In the ortho and para isomers, such an overlap facilitates the concerted bond cleavage. cdnsciencepub.comresearchgate.net

Formation of Diaryl Disulfones and Autocatalytic Processes

A significant feature of the electrochemical reduction of this compound is the occurrence of an autocatalytic process. cdnsciencepub.comresearchgate.net This chemical feedback loop accelerates the reduction of the parent molecule. The proposed mechanism for this process involves the following steps:

Initial Reduction: The initial two-electron reduction of this compound at the electrode surface generates a 3-chloro-5-nitrobenzenesulfinate anion and a chloride anion. cdnsciencepub.comscholaris.ca

Nucleophilic Attack: The newly formed sulfinate anion is nucleophilic and can attack the sulfur atom of an unreacted parent sulfonyl chloride molecule. cdnsciencepub.comscholaris.ca

Disulfone Formation: This nucleophilic substitution results in the formation of a diaryl disulfone (ArSO₂SO₂Ar). cdnsciencepub.com

This autocatalytic mechanism is dependent on factors like the concentration of the starting material and the scan rate in cyclic voltammetry experiments. cdnsciencepub.comresearchgate.net It is notably absent in the reduction of the 2-nitro isomer due to steric hindrance from the ortho-nitro group, which prevents the formation of the necessary diaryl disulfone intermediate. cdnsciencepub.comresearchgate.net

Theoretical and Computational Insights into Reaction Pathways

Theoretical calculations have been instrumental in elucidating the intricate details of the reaction pathways for nitro-substituted benzenesulfonyl chlorides, particularly in the context of their electrochemical reduction. cdnsciencepub.comresearchgate.net These computational studies complement experimental data and provide a deeper understanding of the underlying electronic factors that govern the observed reactivity.

For the electrochemical reduction, density functional theory (DFT) calculations have been used to analyze the structures and energies of the intermediates and transition states. cdnsciencepub.com These calculations confirmed that the difference in the reduction mechanism between the 3-nitro isomer and the ortho/para isomers is rooted in orbital interactions. cdnsciencepub.comresearchgate.net Specifically, the calculations show that for the ortho and para isomers, the π* orbital of the nitroaromatic ring can effectively overlap with the σ* antibonding orbital of the S–Cl bond. This overlap facilitates the concerted electron transfer and bond cleavage. In this compound, this orbital overlap is geometrically unfavorable, thus favoring a stepwise mechanism where a radical anion is formed as a discrete intermediate before the S–Cl bond breaks. cdnsciencepub.com

Furthermore, theoretical calculations in a solvent medium like THF have shown that for the concerted mechanism isomers, the reduced structures are best described as radical/anion pairs with significant S–Cl bond elongation, rather than true radical anions. cdnsciencepub.comscholaris.ca These computational insights are crucial for correctly interpreting experimental electrochemical data and for building accurate models of dissociative electron transfer reactions.

Data Tables

Table 1: Electrochemical Characteristics of Nitro-substituted Benzenesulfonyl Chlorides This table presents cyclic voltammetry data for the reduction of various nitro-substituted benzenesulfonyl chlorides in acetonitrile.

| Compound | ArSO₂Cl | Eₚ₁ (V vs SCE) | n | Eₚ-Eₚ/₂ (mV) | α (from peak width) | Eₚ vs logν (mV per unit logν) | α (from Eₚ vs logν plot) |

| 1a | 2-nitrobenzenesulfonyl chloride | -0.63 | 2 | 98 | 0.46 | -61 | 0.48 |

| 1b | 3-nitrobenzenesulfonyl chloride | -0.71 | 2 | 96 | 0.49 | -57 | 0.47 |

| 1c | 4-nitrobenzenesulfonyl chloride | -0.43 | 2 | 111 | 0.42 | -71 | 0.42 |

| 1d | 2,4-dinitrobenzenesulfonyl chloride | -0.15 | 2 | 105 | 0.44 | -53 | 0.50 |

Data sourced from a study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides.

Derivatives and Analogues of 3 Chloro 5 Nitrobenzenesulfonyl Chloride in Chemical Research

Nitrobenzenesulfonamide Derivatives

Nitrobenzenesulfonamides are a prominent class of compounds synthesized from nitro-substituted benzenesulfonyl chlorides. The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule.

Synthesis and Characterization of Novel Sulfonamide Hybrids

The synthesis of novel sulfonamide hybrids is a significant area of chemical research, driven by the quest for molecules with tailored properties. The general and robust method for creating these hybrids involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This condensation reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

A variety of novel nitrobenzenesulfonamide hybrids have been synthesized by coupling nitro-substituted benzenesulfonyl chlorides with complex amine-containing scaffolds. researchgate.net For instance, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized with the goal of exploring their biological activities. The synthesis began with Boc-protected amine precursors, which were deprotected using trifluoroacetic acid (TFA). The resulting amine was then reacted with the appropriate nitro-substituted benzenesulfonyl chloride, such as 2,4-dinitrobenzenesulfonyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to yield the final sulfonamide hybrid. researchgate.net

The characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. nih.govresearchgate.netnih.gov For example, in the synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, the structure was confirmed through crystal structure analysis, which provided precise bond lengths and angles. nih.gov The combination of these techniques provides unambiguous evidence for the formation of the desired sulfonamide hybrids. researchgate.net The development of multicomponent sulfonamide hybrids, which incorporate more than one biologically active heterocyclic moiety, is also an active field of study. nih.gov

Table 1: Examples of Synthesized Nitrobenzenesulfonamide Hybrids

| Starting Sulfonyl Chloride | Amine Component | Resulting Hybrid Structure Class | Reference |

|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | nih.gov |

| 2,4-Dinitrobenzenesulfonyl chloride | (4-Benzhydrylpiperazin-1-yl)ethan-1-amine | N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,4-dinitrobenzenesulfonamide | researchgate.net |

| p-Nitrobenzene sulfonyl chloride | Various primary and secondary amines | N-substituted-4-nitrobenzenesulfonamides | nih.gov |

Exploration of Structure-Reactivity Relationships in Sulfonamides

A key factor influencing the structure of sulfonamides is the pattern of hydrogen bonding. nih.gov A comparative study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, including the 2-nitro, 3-nitro, and 4-nitro isomers, revealed that the position of the nitro group significantly impacts the solid-state structure. nih.gov While the bond lengths and angles within the molecules were very similar, the orientation of the phenyl rings and the intermolecular hydrogen bonding patterns differed. In the 3-nitro and 4-nitro isomers, the sulfonamide N-H group forms hydrogen bonds with a sulfonamide oxygen atom of a neighboring molecule. However, in the 2-nitro isomer, an intramolecular hydrogen bond is formed, and the intermolecular hydrogen bond involves the methoxy (B1213986) oxygen. nih.gov This demonstrates that a subtle change in substituent position can dictate the supramolecular assembly in the crystal lattice.

Structure-activity relationships (SAR) are also explored to guide the design of molecules with specific functions. For sulfonamides, properties such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity (log P) are calculated and analyzed. nih.gov These properties are critical for predicting a compound's behavior in various environments. For instance, electron-withdrawing groups, such as the nitro group, on the phenyl ring of the sulfonamide can significantly influence the compound's biological activity. researchgate.net These systematic studies, which correlate structural features with physical and biological properties, are essential for the rational design of new functional molecules. invivogen.comnih.gov

Functionalized Aromatic Sulfonyl Derivatives

Beyond simple sulfonamides, the sulfonyl chloride functional group serves as a handle for creating more complex, functionalized aromatic derivatives. These compounds often feature intricate heterocyclic systems and are investigated for their unique chemical properties.

Tricyclic Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The thieno[2,3-d]pyrimidine (B153573) core is a significant heterocyclic scaffold in medicinal chemistry research and is considered a bioisostere of quinazolines and purine (B94841) nucleobases. nih.gov Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one are analogues of interest in chemical research. While their synthesis does not typically proceed from benzenesulfonyl chlorides, they represent an important class of functionalized aromatic sulfur-containing heterocycles.

The synthesis of this tricyclic system is often achieved through multi-step sequences starting from a substituted thiophene (B33073) ring. nih.govnih.govresearchgate.net One common route involves the construction of the pyrimidine (B1678525) ring onto a pre-existing 2-aminothiophene-3-carboxylate precursor. researchgate.net For example, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction starting from 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-dione, which serves as a thiophene-based analogue of isatoic anhydride. nih.gov This intermediate reacts with an aromatic aldehyde and an amine (like benzylamine) to build the substituted pyrimidinone ring, yielding the target tricyclic product. nih.gov These synthetic strategies allow for the introduction of a wide variety of substituents on the heterocyclic core, enabling the exploration of their structure-activity relationships for various applications. nih.govnih.gov

Table 2: General Synthetic Approaches for Thieno[2,3-d]pyrimidin-4(3H)-one Analogues

| Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2H-Thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-dione | Aromatic aldehydes, Benzylamine | One-pot condensation/cyclization | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide, then POCl₃, then amines/hydrazine (B178648) | Cyclization, Chlorination, Nucleophilic Substitution | researchgate.net |

N-Arylsulfonyl-3-acylindole Arylcarbonyl Hydrazone Derivatives

This class of compounds represents a sophisticated hybridization strategy, combining three distinct chemical moieties: an N-arylsulfonyl indole (B1671886), an acyl group, and a hydrazone linker. Research has shown that these complex molecules can be synthesized and evaluated for various biological activities.

The synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives involves a multi-step process. First, an indole is N-sulfonylated using a substituted benzenesulfonyl chloride (such as a nitrobenzenesulfonyl chloride) under basic conditions. The resulting N-sulfonylated indole can then be acylated at the C3 position. Separately, an arylcarbonyl hydrazine is prepared. The final step involves the condensation of the C3-acyl group of the indole with the arylcarbonyl hydrazine to form the hydrazone linkage. An alternative approach involves reacting an arylsulfonyl hydrazone with an appropriate indole derivative.

A series of 32 N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives were prepared and screened as potential anti-HIV-1 inhibitors. The study found that several compounds exhibited significant activity. Notably, derivatives containing a 3-nitrophenylsulfonyl group, such as N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone, were among the most potent, highlighting the influence of the nitro-substituted aryl sulfonyl moiety on the molecule's biological profile.

Table 3: Research Findings on N-Arylsulfonyl-3-acylindole Arylcarbonyl Hydrazone Derivatives

| Derivative Type | Key Structural Feature | Investigated Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone | 3-Nitrobenzenesulfonyl group | Anti-HIV-1 | Displayed potent anti-HIV-1 activity with an EC₅₀ value of 0.26 µg/mL. | |

| N-Arylsulfonyl-3-acylindole arylcarbonyl hydrazones | General Structure | Nematicidal Agents | Mentioned as a class of compounds with nematicidal activity. |

Sulfonamide Analogues of Ferrostatin-1

Ferrostatin-1 (Fer-1) is a well-known synthetic antioxidant that acts as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death. nih.gov Due to limitations of the parent compound, such as metabolic instability, significant research has focused on creating analogues with improved properties. researchgate.net One promising strategy involves the incorporation of a sulfonamide moiety.

The design of sulfonamide analogues of Ferrostatin-1 has focused on modifying its core structure. In one study, the amine group at the 3-position of the Fer-1 scaffold was modified by reacting it with various benzenesulfonyl chlorides. researchgate.net This creates a series of novel sulfonamide derivatives. The synthesis of Fer-1 itself and its initial analogues often starts with a nucleophilic aromatic substitution (SNAr) reaction between an amine (e.g., cyclohexylamine) and a substituted nitrobenzoate, followed by reduction of the nitro group to an amine, which can then be functionalized. nih.gov

Biological evaluation of these new sulfonamide analogues has shown that this structural modification can be beneficial. One derivative, featuring a specific benzenesulfonyl group, not only retained the ability to inhibit ferroptosis but also showed improved metabolic stability in rat plasma compared to the original Ferrostatin-1. researchgate.net This work demonstrates that derivatizing a known active molecule with sulfonyl-containing groups is a viable strategy for developing new chemical probes and potential therapeutic leads. researchgate.netresearchgate.net

Table 4: Summary of Research on Ferrostatin-1 Sulfonamide Analogues

| Analogue Design Strategy | Parent Molecule | Key Modification | Finding | Reference |

|---|---|---|---|---|

| N-3 Position Derivatization | Ferrostatin-1 | Addition of benzenesulfonyl groups to form sulfonamides | A novel analog outperformed Fer-1 in inhibiting ferroptosis and showed enhanced metabolic stability. | researchgate.net |

| General SAR Study | Ferrostatin-1 | Various modifications to the core scaffold | Established a general synthetic route and structure-activity relationship (SAR) for ferrostatins. | nih.gov |

| Phenothiazine Hybrids | Phenothiazine | Creation of sulfonamide-phenothiazine derivatives | Development of novel ferroptosis inhibitors with therapeutic potential. | researchgate.net |

Fluorinated and Halogenated Analogues for Comparative Studies

The substitution of the chlorine atom or the introduction of additional halogens, particularly fluorine, onto the 3-nitrobenzenesulfonyl chloride scaffold creates a range of analogues used for comparative studies. The high electronegativity and unique properties of fluorine can significantly alter a molecule's chemical and biological characteristics. tcichemicals.com This modification affects lipophilicity, metabolic stability, and bioavailability, making fluorinated compounds valuable in pharmaceutical and agrochemical research. tcichemicals.com

Comparative analysis of these analogues often focuses on the reactivity of the sulfonyl chloride group, which is influenced by the electronic effects of the halogen substituents. For instance, electron-withdrawing groups like fluorine can enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride a more reactive agent for sulfonamide or sulfonate ester formation. Researchers utilize these analogues to understand structure-activity relationships and to develop reagents with tailored properties.

Below is a table of various halogenated analogues of nitrobenzenesulfonyl chloride, which are instrumental in such comparative research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | C₆H₃ClFNO₄S | 239.61 | Fluorine substitution for comparative electronic studies. sigmaaldrich.com |

| 3-Chloro-4-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | Isomeric analogue for studying substituent position effects. sigmaaldrich.com |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | Isomeric analogue for comparative reactivity. sigmaaldrich.com |

| 3-(Chlorosulfonyl)-5-nitrobenzene-1-sulfonyl fluoride (B91410) | C₆H₃ClFNO₆S₂ | 299.67 | Contains both sulfonyl chloride and sulfonyl fluoride groups. nih.gov |

| 2-Chloro-5-methyl-3-nitrobenzenesulfonyl fluoride | C₇H₅ClFNO₄S | 253.64 | A fluorinated and methylated analogue for diverse functional studies. bldpharm.com |

| 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride | C₆H₂BrCl₂NO₄S | 334.96 | Polyhalogenated for enhanced reactivity studies. |

This table presents a selection of fluorinated and halogenated analogues used in chemical research for comparative purposes.

Pyridine-Based Derivatives and Their Electronic Properties

The synthesis of pyridine-3-sulfonyl chloride often starts from 3-aminopyridine (B143674). researchgate.netgoogle.comgoogle.com A common synthetic route involves diazotization of the amino group, followed by a sulfonyl chlorination reaction. google.comgoogle.com For example, 3-aminopyridine can be converted to a diazonium fluoborate intermediate, which is then reacted with thionyl chloride in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride. google.comgoogle.com

These pyridine-based sulfonamides have been investigated for a range of biological activities. nih.gov The incorporation of the pyridine (B92270) nucleus is a strategic design element in creating novel compounds for antiviral and antimicrobial research. nih.gov The electronic properties conferred by the pyridine ring are crucial for the interaction of these molecules with biological targets.

| Derivative | Starting Material | Synthetic Method | Key Properties |

| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | Diazotization followed by sulfonyl chlorination. researchgate.netgoogle.comgoogle.com | Highly reactive intermediate for synthesizing pyridine-based sulfonamides. nih.govchemicalbook.com |

| N-Aryl Pyridine-3-sulfonamides | Pyridine-3-sulfonyl chloride | Reaction with various anilines. | Investigated for antimicrobial and other biological activities. researchgate.net |

This table outlines the synthesis and properties of key pyridine-based derivatives.

Derivatives for Bio-conjugation and Labeling Methodologies

Derivatives of benzenesulfonyl chlorides are valuable reagents for bioconjugation and the labeling of biomolecules such as proteins and peptides. thermofisher.com The sulfonyl chloride functional group readily reacts with primary amine groups found in the lysine (B10760008) residues of proteins, forming stable sulfonamide bonds. thermofisher.com This reactivity allows for the covalent attachment of tags, probes, or other molecular entities to proteins.

A prominent application of these derivatives is in "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. nd.edunih.gov Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form stable 1,2,3-triazole linkages. nih.govresearchgate.net Derivatives of 3-chloro-5-nitrobenzenesulfonyl chloride can be synthesized to contain either an azide (B81097) or an alkyne group. These functionalized reagents can then be "clicked" onto a biomolecule that has been modified with the complementary functional group. This modular approach accelerates the development of complex bioconjugates for applications ranging from drug discovery to diagnostic assays. nd.edu

For example, a derivative like 3-chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride can be used for custom antibody labeling, demonstrating the direct application of this chemical class in creating tools for biological research. biosynth.com The choice between copper-catalyzed (CuAAC), which typically yields 1,4-disubstituted triazoles, and ruthenium-catalyzed (RuAAC) reactions, which produce 1,5-disubstituted triazoles, provides further control over the final structure of the bioconjugate. organic-chemistry.org

| Application | Methodology | Reactive Group | Resulting Linkage |

| Protein Labeling | Direct reaction with amines | Sulfonyl chloride (-SO₂Cl) | Sulfonamide (-SO₂-NH-) thermofisher.com |

| Bioconjugation via Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) and Terminal Alkyne (-C≡CH) | 1,4-disubstituted 1,2,3-triazole researchgate.netorganic-chemistry.org |

| Bioconjugation via Click Chemistry | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Azide (-N₃) and Alkyne (-C≡CR) | 1,5-disubstituted 1,2,3-triazole organic-chemistry.org |

This table summarizes key methodologies for using derivatives of this compound in bioconjugation and labeling.

Applications in Advanced Academic and Industrial Chemical Research

Key Intermediate in Complex Organic Synthesis

The molecular architecture of 3-Chloro-5-nitrobenzenesulfonyl chloride, with its distinct reactive sites, establishes it as a key intermediate in multi-step organic synthesis. The presence of the sulfonyl chloride group, a halogen, and a nitro group allows for sequential and selective reactions, which is a cornerstone of creating intricate molecular frameworks. libretexts.org

This compound serves as a fundamental building block for constructing molecules with multiple functional groups. The nitro group, in particular, is a versatile functional group that can be readily converted into other functionalities, such as an amine, making these types of compounds ideal starting points for pharmaceutically relevant molecules. wikipedia.orgfrontiersin.org The chloro and nitro groups on the benzene (B151609) ring create a specific electronic environment that influences the reactivity and positioning of subsequent chemical modifications. chemimpex.com This makes the compound a valuable starting material for creating a diverse array of derivatives. chemimpex.comnih.gov

The general strategy for creating complex, polysubstituted aromatic compounds often involves a carefully planned sequence of reactions to install different substituents. libretexts.org Compounds like this compound, with their pre-installed functional groups, offer a strategic advantage in such synthetic planning. For instance, related chloro-containing compounds are integral to the synthesis of numerous FDA-approved drugs, highlighting the importance of this class of building blocks in medicinal chemistry. nih.gov

The primary role of the sulfonyl chloride moiety (-SO₂Cl) is to introduce the sulfonyl or sulfonamide group into organic molecules. Sulfonyl chlorides are highly reactive towards nucleophiles like amines and alcohols, leading to the formation of stable sulfonamides and sulfonate esters, respectively. This reaction is fundamental in the synthesis of a wide range of compounds.

For example, in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids with potential antituberculosis activity, various nitro-substituted benzene sulfonyl chlorides are reacted with amines to form the core sulfonamide linkage. acs.org This demonstrates the utility of the sulfonyl chloride group in covalently linking different molecular fragments. The resulting sulfonamide group is a common feature in many biologically active compounds.

Precursor in Specialized Chemical Entity Development

Beyond its role as a versatile intermediate, this compound and its close analogues serve as direct precursors for specific classes of commercially and academically important chemicals.

Aromatic sulfonyl chlorides, especially those containing nitro groups, are established precursors in the synthesis of dyes and agrochemicals. For instance, the related compound 2-chloro-5-nitrobenzenesulfonyl chloride is a crucial intermediate for acid dyes and triphenedioxazine dyes. google.comgoogle.com Similarly, 3-nitrobenzenesulfonyl chloride is an important precursor for the preparation of various dyes. google.com The chromophoric properties often arise from the extended conjugated systems that can be built upon the initial benzene ring structure.

In the agrochemical sector, related compounds like 3-Chloro-5-nitrobenzoic acid are used to formulate herbicides and pesticides. chemimpex.com The specific substitution pattern on the aromatic ring is often crucial for the biological activity of the final product.

The rigid structure and defined substitution pattern of compounds like this compound make them and their analogues interesting for material science applications. Analogous molecules, such as 4-Chloro-3-nitrobenzenesulfonyl chloride, are used in the preparation of polymer cross-linking agents and corrosion inhibitors for industrial coatings. nbinno.com

Furthermore, C₃-symmetric building blocks derived from functionalized benzenes are used to create metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are materials with high porosity and potential applications in gas storage and catalysis. mdpi.com While direct application in fluoropolymer synthesis is not prominently documented for this specific molecule, related fluorinated building blocks like 2-Chloro-5-fluoronitrobenzene are used in the synthesis of materials for PET imaging agents. ossila.com This suggests the potential for halogenated nitroaromatic compounds to serve as foundational units in the development of advanced polymers and materials.

Reagent for Chemical Biology and Proteomics Research

The reactivity of the sulfonyl chloride group makes it suitable for use as a reagent in chemical biology, particularly for the modification of biomolecules. Sulfonyl chlorides can react with the amine groups of lysine (B10760008) residues or the N-terminus of proteins under specific conditions. This reactivity allows for the attachment of specific chemical tags or probes to proteins for proteomics research.

While specific proteomics applications of this compound are not widely detailed, the principle is well-established with similar reagents. The nitroaromatic portion can serve as a reporter group or a handle for further chemical modification. For example, research into biologically active compounds often involves synthesizing derivatives from sulfonyl chlorides to study their interaction with biological targets like enzymes or receptors. nih.govacs.org The synthesis of fluorophenylthio-benzylamine for studying serotonin (B10506) transporters, which utilizes a fluorinated nitrobenzene (B124822) building block, exemplifies how such compounds are critical in developing tools for neuroscience research. ossila.com

Interactive Data Table: Properties of Related Compounds

This table summarizes key properties of this compound and related compounds mentioned in the text.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| This compound | 953891-33-3 | C₆H₃Cl₂NO₄S | 256.06 | Intermediate |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Dye Precursor google.com |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | C₆H₃Cl₂NO₄S | 256.06 | Dye Intermediate google.com |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | 97-08-5 | C₆H₃Cl₂NO₄S | 256.06 | Intermediate nbinno.com |

| 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | C₇H₄ClNO₄ | 201.56 | Agrochemical Intermediate chemimpex.com |

| 2-Chloro-5-fluoronitrobenzene | 345-17-5 | C₆H₃ClFNO₂ | 175.54 | API Synthesis ossila.com |

Future Research Directions and Challenges

Development of Novel and Environmentally Benign Synthetic Routes

Traditional synthesis of benzenesulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which can generate significant corrosive waste (HCl, SO₂) and pose safety risks. google.comgoogle.com A key challenge is the development of greener alternatives that are safer and more sustainable.

Future research will likely explore methods that circumvent harsh chlorinating agents. For instance, a patented method for a related isomer, 5-nitro-2-chlorobenzenesulfonyl chloride, utilizes bis(trichloromethyl) carbonate as a substitute for thionyl chloride. google.com This approach is presented as a green chemistry application with benefits including safer handling, higher yields, and reduced waste. google.com Further investigation could adapt this or similar solid phosgene (B1210022) sources for the synthesis of 3-Chloro-5-nitrobenzenesulfonyl chloride.

Another promising avenue is the use of oxidative chlorination of corresponding thiol or disulfide precursors. Methods employing N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) have proven effective for other sulfonyl chlorides, offering milder conditions and more environmentally friendly protocols. researchgate.net Photocatalytic methods, which can operate under ambient conditions using light as a traceless reagent, also represent a frontier for the synthesis of complex sulfonyl chlorides.

A comparison of traditional versus potential green synthetic parameters is outlined below:

| Parameter | Traditional Method (e.g., Chlorosulfonic Acid) | Future Green Method (e.g., BTC or Photocatalysis) |

| Reagents | Chlorosulfonic acid, Thionyl chloride | Bis(trichloromethyl) carbonate (BTC), N-Chlorosuccinimide (NCS), Photocatalysts |

| Byproducts | HCl, SO₂, Sulfonic acids | CO₂, Succinimide (recyclable) |

| Safety | Highly corrosive reagents, exothermic reactions | Safer solid reagents, milder reaction conditions |

| Waste | Acidic aqueous waste, difficult to treat | Reduced and potentially recyclable waste streams |

This table presents a conceptual comparison based on existing research for related compounds.

Exploration of Undiscovered Reactivity Pathways and Catalytic Applications

The primary application of this compound is as an electrophile for reaction with nucleophiles (like amines and alcohols) to form sulfonamides and sulfonate esters. The strong electron-withdrawing nature of the nitro and chloro groups enhances the reactivity of the sulfonyl chloride moiety. However, the full reactive potential of this molecule remains largely untapped.

Future research should focus on exploring novel transformations beyond simple sulfonylation. The presence of a chloro substituent on the aromatic ring opens the door for transition-metal-catalyzed cross-coupling reactions. While the C-Cl bond is generally robust, specific catalytic systems could enable its selective functionalization, allowing for the introduction of new carbon, nitrogen, or oxygen-based substituents.

Furthermore, the nitro group offers a rich platform for chemical modification. Beyond its typical reduction to an amine, catalytic systems could be developed for its conversion into other functional groups or for its participation in cycloaddition reactions. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to proceed via complex mechanisms, including autocatalytic pathways, suggesting that non-traditional reactivity could be harnessed. scholaris.canih.gov

Potential areas for reactivity exploration include:

Catalytic C-Cl bond activation: Palladium, nickel, or copper-catalyzed cross-coupling reactions.

Novel nitro group transformations: Catalytic partial reduction, denitrative coupling, or use as a directing group for further C-H functionalization.

Radical reactions: Utilizing the sulfonyl chloride group as a source for sulfonyl radicals for additions to unsaturated systems. magtech.com.cn

Advanced Computational Prediction of New Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing chemical behavior. For a molecule like this compound, with multiple interacting functional groups, computational studies can provide invaluable insights that are difficult to obtain experimentally.

A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chloride isomers demonstrated that the electron transfer mechanism (stepwise vs. concerted) depends on the position of the nitro group. google.comscholaris.ca DFT calculations were crucial in analyzing the results and understanding the stability of the intermediate radical anions. google.comscholaris.ca Similar computational investigations on this compound could predict its electrochemical properties, the stability of reactive intermediates, and the regioselectivity of its reactions.

Future computational work could focus on:

Mapping Reaction Pathways: Calculating transition state energies to predict the most favorable reaction sites for nucleophilic attack (e.g., sulfonyl group vs. aromatic ring).

Predicting Spectroscopic Properties: Calculating NMR and IR spectra to aid in the characterization of new derivatives. mdpi.com

Virtual Screening: Modeling the interaction of potential derivatives with biological targets, such as enzymes, to guide the design of new inhibitors. researchgate.net

Collision Cross Section (CCS) Prediction: Calculating CCS values can aid in the identification of the compound and its derivatives in complex mixtures using ion mobility-mass spectrometry. uni.luuni.lu

| Computational Method | Application to this compound | Research Finding Analogy |

| DFT Calculations | Predict reaction mechanisms, regioselectivity, and stability of intermediates. | The mechanism of electrochemical reduction of nitrobenzenesulfonyl chlorides was elucidated. scholaris.ca |

| TD-DFT | Simulate UV-Vis spectra and assign electronic transitions. | UV-Vis spectra for a novel indole (B1671886) scaffold were assigned based on TD-DFT calculations. mdpi.com |

| Molecular Docking | Predict binding affinity of derivatives to biological targets. | A synthesized sulfonamide showed a binding energy of -6.35 kcal/mol for the COVID-19 main protease. researchgate.net |

This table illustrates potential applications of computational methods based on studies of analogous compounds.

Design of Highly Selective Derivatization Methods

A significant challenge in the synthetic use of this compound is achieving selectivity. The molecule presents multiple reactive sites: the highly electrophilic sulfonyl chloride group, the aromatic ring activated towards nucleophilic aromatic substitution (SNAr) by the nitro group, and the potential for reactions involving the nitro group itself.

Future research must focus on developing highly regioselective derivatization methods. wikipedia.org This involves carefully choosing reagents, catalysts, and reaction conditions to target a single functional group while leaving the others intact. For example, to achieve selective reaction at the C-Cl bond via SNAr without touching the sulfonyl chloride group, one might first protect the sulfonyl chloride by converting it to a more stable derivative, or use specific nucleophiles that react preferentially at the aromatic carbon.

Conversely, achieving selective sulfonylation without triggering SNAr requires mild conditions and non-nucleophilic bases. Research into building blocks with two different sulfonyl halide groups, such as (chlorosulfonyl)benzenesulfonyl fluorides, has shown that selective modification at the more reactive sulfonyl chloride is possible. nih.gov This principle of differential reactivity could be extended to control the reactivity of this compound.

Key challenges for selective derivatization include:

Sulfonylation vs. SNAr: Controlling the site of nucleophilic attack.

Regioselectivity of SNAr: If SNAr is desired, controlling which halogen is substituted in related polyhalogenated compounds.

Chemoselectivity: Modifying one functional group (e.g., the nitro group via reduction) without affecting the sulfonyl chloride or the C-Cl bond.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making them ideal candidates for integration with modern chemical manufacturing platforms. mdpi.comrsc.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over temperature, pressure, and reaction time compared to traditional batch chemistry. researchgate.net

Recent studies have demonstrated the successful continuous synthesis of aryl sulfonyl chlorides at a multi-hundred-gram scale using continuous stirred-tank reactors (CSTRs) and automated process controls. mdpi.comresearchgate.net These systems significantly improve safety by minimizing the volume of hazardous material present at any given time and by enabling precise control over exotherms. rsc.org The spacetime yield in these continuous processes can be nearly double that of an optimized batch procedure. researchgate.net

Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are also a key area for future development. sigmaaldrich.comsynplechem.com While highly reactive reagents like sulfonyl chlorides are sometimes handled offline, the development of robust, automated systems for their use is a significant goal. youtube.com Integrating the synthesis of this compound into a flow reactor or an automated platform could provide safer, more reliable, and scalable access to this important building block. researchgate.net

Q & A

Basic: What are the optimal conditions for synthesizing 3-chloro-5-nitrobenzenesulfonyl chloride?

Synthesis optimization requires evaluating solvent systems, temperature, and catalysts. Evidence shows that using thionyl chloride (SOCl₂) with polar aprotic solvents (e.g., dichloromethane) at 50°C for 4–12 hours yields higher purity compared to benzene-based systems, which risk side reactions . For nitro-substituted sulfonyl chlorides, N,N-dimethylformamide (DMF) as a catalyst accelerates the reaction by stabilizing intermediates. Post-synthesis, distillation or recrystallization (e.g., using hexane/ethyl acetate) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the sulfonyl chloride moiety by increasing the electrophilicity of the sulfur center. Kinetic studies suggest that nitro groups at the meta position reduce steric hindrance, enabling faster nucleophilic attack (e.g., by amines or alcohols). Computational modeling (DFT) reveals a lower activation energy (~15 kcal/mol) for substitutions at the sulfonyl group compared to unactivated analogs. However, steric hindrance from ortho substituents (if present) can slow reactivity by ~30% .

Basic: Which analytical techniques are most reliable for characterizing purity and structure?

- NMR Spectroscopy : Key peaks include sulfonyl chloride S=O stretch at ~1375–1400 cm⁻¹ (IR) and aromatic protons in the δ 7.5–8.5 ppm range (¹H NMR).

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., hydrolyzed sulfonic acid derivatives).

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in reported yields for sulfonyl chloride syntheses?

Discrepancies often arise from moisture sensitivity or incomplete chlorination . For example, using dry dichloromethane and molecular sieves improves yields by preventing hydrolysis. Evidence highlights that reactions with oxalyl chloride (vs. thionyl chloride) at 0–20°C reduce side products like sulfonic anhydrides . Additionally, stoichiometric excess of chlorinating agents (1.5–2.0 eq) ensures complete conversion of sulfonic acid precursors .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of toxic vapors.

- Storage : Keep in sealed, moisture-free containers at 2–8°C. Decomposition risks increase above 25°C, releasing HCl and SO₂ .

Advanced: What are its applications in designing polycationic dye-fixatives for textiles?

The sulfonyl chloride group reacts with amine-terminated polymers (e.g., polyallylamine) to form sulfonamide linkages, enhancing dye affinity. In controlled copolymerizations, This compound acts as a crosslinker, improving wash-fastness of dyes on cotton by 40–60% (measured via ISO 105-C06 standards). Optimize molar ratios (monomer:sulfonyl chloride = 10:1) to balance crosslinking and solubility .

Advanced: How can computational methods predict its environmental persistence?

QSAR models predict a half-life >60 days in soil due to the stable sulfonyl group and nitro substituents. Biodegradation likelihood : Low (EPI Suite v4.1). Mitigation strategies include hydrolysis under alkaline conditions (pH >10) to break the sulfonyl chloride into less persistent sulfonates .

Basic: What are common side reactions during derivatization, and how are they minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.